N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a thiophen-2-yl moiety. The acetamide chain is linked via a sulfanyl group to an N-(2-ethylphenyl) substituent.
Properties
Molecular Formula |
C21H20N4O2S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O2S2/c1-2-15-7-3-4-9-17(15)22-19(26)14-29-21-24-23-20(18-10-6-12-28-18)25(21)13-16-8-5-11-27-16/h3-12H,2,13-14H2,1H3,(H,22,26) |
InChI Key |
MXLPFMLNUTXUNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Triazole-Acetamide Derivatives with Varied Substituents
Key Structural Variations
- Heterocyclic Substituents on Triazole: Furan vs. Thiophene: Derivatives with furan (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative activity (AEA) comparable to diclofenac sodium . Pyridine vs. Thiophene: Pyridine-substituted analogs (e.g., N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides) show antimicrobial and antioxidant activities, suggesting heterocycle choice dictates target specificity .
Acetamide Substituents :
- N-(2-ethylphenyl) : This group provides moderate steric bulk and electron-donating effects. Comparatively, N-(5-fluoro-2-methylphenyl) () and N-(2,4-difluorophenyl) () analogs introduce electron-withdrawing groups, which may enhance metabolic stability but reduce solubility .
Anti-Exudative Activity (AEA) :
- The target compound’s thiophene substitution likely enhances AEA compared to furan-only derivatives. In formalin-induced edema models, 15/21 furan-triazole-acetamides showed AEA, with 8 surpassing diclofenac sodium (10 mg/kg dose) . Substituents like fluorine or nitro groups on the phenyl ring further boost activity .
Antimicrobial and Antifungal Activity :
- Pyridine-triazole analogs (e.g., KA3, KA4) demonstrated MIC values of 12.5–25 µg/mL against E. coli and S. aureus, while thiophene-containing triazoles (e.g., 6a, 6b) showed potent antifungal activity against A. niger .
Receptor-Targeted Activity :
Data Tables
Table 1: Structural and Activity Comparison of Selected Triazole-Acetamides
Key Research Findings
- Structure-Activity Relationship (SAR) :
- Synthetic Challenges :
- Alkylation of triazole-thiones with bulky chloroacetamides (e.g., N-(2-trifluoromethylphenyl)) requires extended reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
